1-(4-fluorophenyl)-4-propoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a 4-fluorophenyl group at position 1, a propoxy substituent at position 4, and a tetrahydrofuran-2-ylmethylamine moiety attached to the carboxamide nitrogen. Its molecular formula is C₁₉H₂₂FN₃O₃, with a molecular weight of 359.40 g/mol.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-9-25-16-12-22(14-7-5-13(19)6-8-14)21-17(16)18(23)20-11-15-4-3-10-24-15/h5-8,12,15H,2-4,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHRMLONQIGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCC2CCCO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-4-propoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a tetrahydrofuran moiety contributes to its unique properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study demonstrated that pyrazole derivatives could inhibit the growth of human cancer cell lines, suggesting that the incorporation of a tetrahydrofuran group might enhance this effect through improved bioavailability or specific receptor interactions .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.
Mechanism:
The mechanism may involve the modulation of signaling pathways such as NF-kB, which plays a pivotal role in inflammatory responses. In vitro studies have shown that similar compounds can significantly reduce the expression of inflammatory markers .
Antimicrobial Properties
Preliminary data suggest that this compound may possess antimicrobial activity against various pathogens. Pyrazole derivatives have been reported to exhibit antibacterial properties, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1-(4-fluorophenyl)... | S. aureus | 20 |
| 1-(4-fluorophenyl)... | E. coli | 40 |
| Reference Compound (Ceftriaxone) | S. aureus | 0.1 |
| Reference Compound (Ceftriaxone) | E. coli | 0.04 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Fluorophenyl Group: Enhances lipophilicity and potentially increases binding affinity to target proteins.
- Tetrahydrofuran Moiety: May facilitate interaction with biological membranes or enhance solubility.
- Pyrazole Ring: Known for diverse pharmacological effects including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazole-carboxamide derivatives:
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity: The tetrahydrofuran-2-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to the 2-methylthiazole group in Z899051432, which is bulkier and more polar .
Receptor Binding Profiles :
- Compounds with dimethoxyphenyl substituents (e.g., 29a) exhibit high affinity for neurotensin receptors (NTS1/NTS2), with EC₅₀ values < 20 nM . The target compound’s tetrahydrofuran group may sterically hinder similar receptor interactions.
- Difluoromethyl analogs (e.g., ) show reduced hydrogen-bonding capacity compared to carboxamide derivatives, possibly limiting receptor engagement.
Synthetic Accessibility :
- The target compound’s tetrahydrofuran-2-ylmethylamine moiety requires specialized chiral synthesis, whereas simpler amines (e.g., benzylamines in ) are more straightforward to prepare .
Pharmacological Potential
- Z899051432 : Modulates CFTR chloride channels (IC₅₀ = 0.8 µM), suggesting utility in cystic fibrosis or secretory diarrhea .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
